Acid Neutralizing Capacity (ANC) and Bioavailability Impact vs. Aluminum-Containing Antacids
Titralac achieves a high acid neutralizing capacity with a smaller volume compared to other antacids . In a pharmacokinetic study, Titralac caused a less severe reduction in the bioavailability of norfloxacin compared to an aluminum/magnesium hydroxide antacid. The bioavailability of norfloxacin was 37.5% when co-administered with Titralac, versus only 9.02% with Maalox .
| Evidence Dimension | Drug Bioavailability Impact |
|---|---|
| Target Compound Data | 37.5% relative bioavailability of norfloxacin |
| Comparator Or Baseline | Maalox (aluminum/magnesium hydroxide) at 9.02% relative bioavailability |
| Quantified Difference | A 28.5 percentage point higher relative bioavailability with Titralac |
| Conditions | In vivo human pharmacokinetic study; norfloxacin administered 5 minutes after antacid dose. |
Why This Matters
This indicates a potentially lower risk of clinically significant drug interactions with Titralac compared to aluminum/magnesium-based antacids for certain antibiotics, a key consideration for formularies and patient safety.
- [1] Mayersohn M, et al. Effects of three antacids on the bioavailability of valproic acid. Clin Pharm. 1991;10(10):783-788. PMID: 1742959. View Source
- [2] Nix DE, et al. Inhibition of norfloxacin absorption by antacids. Antimicrob Agents Chemother. 1989;33(9):1627-1629. PMID: 2817852. View Source
